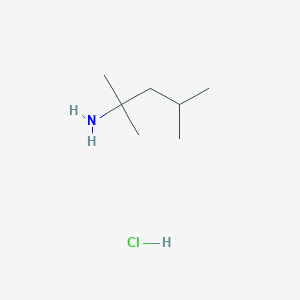

(1,1,3-Trimethylbutyl)amine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2,4-dimethylpentan-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17N.ClH/c1-6(2)5-7(3,4)8;/h6H,5,8H2,1-4H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLWNQUXGOXIPPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C)(C)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Branched Alkyl Amine Hydrochlorides As Synthetic Intermediates and Reagents

Branched alkyl amine hydrochlorides are valuable precursors in the synthesis of more complex molecules, particularly α-branched amines. These structural motifs are ubiquitous in biologically active compounds, including pharmaceuticals and agrochemicals, making their efficient synthesis a key focus of chemical research. nih.govnih.gov The hydrochloride salt form of these amines offers several advantages in a laboratory setting. It often improves the stability and handling of the amine, converting the typically liquid and volatile low-molecular-weight amines into solid, crystalline materials that are easier to store, weigh, and dispense.

The primary utility of branched alkyl amine hydrochlorides lies in their role as nucleophiles in various chemical transformations. After deprotonation to the free amine, the nitrogen atom can participate in reactions to form new carbon-nitrogen bonds. The steric hindrance provided by the branched alkyl group can influence the stereoselectivity of these reactions, a critical aspect in the synthesis of chiral molecules.

Methods for the synthesis of α-branched alkylamines are of significant interest due to their prevalence in biologically active molecules. nih.gov Traditional methods like carbonyl reductive amination have limitations, especially with sterically hindered ketones. nih.gov Newer synthetic strategies, such as carbonyl alkylative amination, have been developed to overcome these challenges and provide more streamlined access to complex α-branched alkylamines. nih.gov The use of amine hydrochloride salts is common in these synthetic routes. nih.govresearchgate.net

Table 1: General Properties of (1,1,3-Trimethylbutyl)amine (B3055383) Hydrochloride

| Property | Value |

|---|---|

| CAS Number | 311813-01-1 |

| Molecular Formula | C₇H₁₈ClN |

| Molecular Weight | 151.68 g/mol |

| Physical Form | Solid |

Overview of Academic Research Domains Pertaining to 1,1,3 Trimethylbutyl Amine Hydrochloride

Strategies for the Synthesis of (1,1,3-Trimethylbutyl)amine and Related Primary Alkylamines

The construction of the C-N bond in highly branched alkylamines is often complicated by the steric bulk surrounding the nitrogen atom, which can impede the approach of reagents and favor competing elimination reactions. Several classical and modern methods can be adapted for the synthesis of such compounds.

Reductive amination is a highly versatile and widely used method for the synthesis of amines. researchgate.netfrontiersin.orgnih.gov This one-pot process typically involves the reaction of a ketone or aldehyde with ammonia (B1221849) to form an imine intermediate, which is then reduced in situ to the corresponding primary amine. organic-chemistry.orglibretexts.orglibretexts.org For the synthesis of (1,1,3-trimethylbutyl)amine, the precursor ketone would be 4,4-dimethyl-2-pentanone.

The reaction proceeds via the initial formation of a hemiaminal, followed by dehydration to an imine, which is then reduced. A variety of reducing agents can be employed, including sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation. organic-chemistry.orglibretexts.org The choice of catalyst and reaction conditions is crucial for achieving high yields and selectivity, especially with sterically hindered ketones. researchgate.netorganic-chemistry.org For instance, nickel nanoparticle-based catalysts have shown effectiveness in the reductive amination of branched ketones. researchgate.net Transfer hydrogenation conditions, using ammonium formate (B1220265) as both the nitrogen and hydrogen source in the presence of catalysts like Cp*Ir complexes, also provide a viable route. organic-chemistry.orgorganic-chemistry.org

| Catalyst/Reducing Agent | Nitrogen Source | Typical Conditions | Advantages | Challenges with Steric Hindrance |

|---|---|---|---|---|

| Ni-Nanoparticles/H₂ | Ammonia (NH₃) | High pressure (5-20 bar H₂, 5-7 bar NH₃), high temperature (120°C) | Reusable catalyst, good for functionalized amines. researchgate.net | Requires high pressure and temperature. |

| Cp*Ir complexes | Ammonium formate (HCO₂NH₄) | Transfer hydrogenation conditions, milder temperatures. organic-chemistry.orgorganic-chemistry.org | Avoids handling of gaseous ammonia and hydrogen directly. | Catalyst cost and sensitivity. |

| Sodium Borohydride (NaBH₄) | Ammonia/Ammonium Salts | Stepwise procedure: imine formation followed by reduction. organic-chemistry.org | Readily available and inexpensive reducing agent. | Potential for side reactions, moderate yields. |

Direct alkylation of ammonia with an appropriate alkyl halide, such as 2-chloro-2,4-dimethylpentane, is a conceptually simple route to the corresponding primary amine. pressbooks.pubwikipedia.org However, this method is notoriously difficult to control and often leads to a mixture of primary, secondary, and tertiary amines, as well as the quaternary ammonium salt, because the product amine is often more nucleophilic than ammonia itself. pressbooks.pubmasterorganicchemistry.comlibretexts.org

To favor monosubstitution and obtain the primary amine, a large excess of ammonia is typically used. youtube.com This statistical approach increases the probability that the alkyl halide will react with an ammonia molecule rather than the desired primary amine product. youtube.com Despite this, achieving high selectivity for the primary amine can be challenging, particularly with sterically hindered alkyl halides where elimination reactions can become a significant competing pathway. masterorganicchemistry.com The reaction is a nucleophilic aliphatic substitution, and for a tertiary-like halide, SN1-type reactions or E2 eliminations might be favored over the desired SN2 pathway. libretexts.org

The Gabriel synthesis offers a classic and effective solution to the problem of overalkylation encountered in direct ammonia alkylation. nrochemistry.commasterorganicchemistry.comkhanacademy.org This method utilizes phthalimide (B116566) as a protected form of ammonia. masterorganicchemistry.com The N-H proton of phthalimide is acidic and can be deprotonated by a base like potassium hydroxide (B78521) (KOH) to form potassium phthalimide, a potent nucleophile. libretexts.orgmasterorganicchemistry.com

This phthalimide anion then displaces a halide from an alkyl halide in an SN2 reaction. nrochemistry.commasterorganicchemistry.com The resulting N-alkylphthalimide is subsequently cleaved, typically by reaction with hydrazine (B178648) (the Ing-Manske procedure) or through acidic or basic hydrolysis, to release the free primary amine. nrochemistry.comyoutube.com A significant limitation of the Gabriel synthesis is that it is generally most effective for primary and unhindered secondary alkyl halides. nrochemistry.com For a sterically hindered substrate like 2-halo-2,4-dimethylpentane, the SN2 reaction with the bulky phthalimide anion would be extremely slow and likely outcompeted by elimination reactions, making this method less suitable for synthesizing (1,1,3-trimethylbutyl)amine.

The synthesis of primary amines via the reduction of alkyl azides is an excellent alternative that avoids the issue of overalkylation. pressbooks.pubjove.com This two-step process begins with the SN2 reaction of an alkyl halide with an azide (B81097) salt, typically sodium azide (NaN₃), to form an alkyl azide. pressbooks.pubmasterorganicchemistry.com The azide group is not nucleophilic, thus preventing any further reaction with the starting alkyl halide. pressbooks.pubjove.com

The resulting alkyl azide is then reduced to the primary amine. masterorganicchemistry.com Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., H₂ over a palladium-on-carbon catalyst). jove.commasterorganicchemistry.comquora.com The reduction is often driven by the favorable formation of nitrogen gas. jove.com While the initial SN2 reaction can be challenging with sterically hindered halides, it is often more feasible than the corresponding reaction with the bulkier phthalimide anion used in the Gabriel synthesis. This makes the azide pathway a more promising route for the synthesis of amines like (1,1,3-trimethylbutyl)amine. nih.gov

| Method | Typical Substrate | Key Reagents | Primary Advantage | Primary Disadvantage for Hindered Amines |

|---|---|---|---|---|

| Reductive Amination | Ketone (e.g., 4,4-dimethyl-2-pentanone) | NH₃/Reducing Agent (e.g., H₂/Ni) | Convergent, one-pot process. researchgate.net | Requires specific catalysts for hindered ketones. |

| Alkylation of Ammonia | Alkyl Halide (e.g., 2-chloro-2,4-dimethylpentane) | Excess NH₃ | Direct, uses simple reagents. youtube.com | Poor selectivity, risk of overalkylation and elimination. pressbooks.pubmasterorganicchemistry.com |

| Gabriel Synthesis | Alkyl Halide | Potassium Phthalimide, Hydrazine | Avoids overalkylation. masterorganicchemistry.com | Ineffective for sterically hindered halides due to SN2 mechanism. nrochemistry.com |

| Alkyl Azide Reduction | Alkyl Halide | Sodium Azide, LiAlH₄ or H₂/Pd-C | Cleanly avoids overalkylation. pressbooks.pubmasterorganicchemistry.com | SN2 reaction can be slow; azides can be hazardous. pressbooks.pub |

Preparation and Isolation of this compound

Once the free (1,1,3-trimethylbutyl)amine has been synthesized, it is converted to its hydrochloride salt for improved stability, handling, and solubility in certain solvents.

The formation of this compound is a straightforward acid-base reaction. github.iounizin.orglibretexts.org The lone pair of electrons on the nitrogen atom of the amine acts as a Brønsted-Lowry base, accepting a proton from hydrochloric acid. github.io

Typically, the free amine is dissolved in an appropriate organic solvent, such as diethyl ether, ethyl acetate (B1210297), or isopropanol. google.comprepchem.com A solution of hydrochloric acid (either gaseous HCl dissolved in a solvent or a concentrated aqueous solution) is then added to the amine solution. orgsyn.orggoogle.com The reaction is generally exothermic and results in the precipitation of the amine hydrochloride salt, which is typically a white to off-white solid. google.comorgsyn.org The salt can then be isolated by filtration, washed with a cold solvent to remove any unreacted starting materials, and dried. google.comprepchem.com This process provides a stable, crystalline solid that is easier to handle than the often-volatile liquid free amine.

Advanced Purification Techniques for Amine Hydrochloride Salts in Research Scale

The purification of amine hydrochloride salts, including this compound, is a critical step in synthetic chemistry to ensure the removal of unreacted starting materials, catalysts, and by-products. At the research scale, several advanced techniques are employed to achieve high purity, moving beyond simple filtration. The choice of method depends on the physical properties of the salt, the nature of the impurities, and the required level of purity.

Recrystallization: This is a foundational and widely used technique for purifying solid compounds. The principle relies on the differential solubility of the amine salt and impurities in a given solvent system at varying temperatures. For amine hydrochlorides, which are often highly polar, a range of solvent systems can be explored. The selection of an appropriate solvent is crucial; the ideal solvent should dissolve the compound sparingly at room temperature but completely at its boiling point, while impurities should be either very soluble or insoluble at all temperatures.

| Solvent System Component | Rationale for Use with Amine Salts |

| Alcohols (e.g., Ethanol, Isopropanol) | Good solvating power for polar hydrochloride salts. Can be mixed with less polar co-solvents. |

| Water | Excellent solvent for many salts, but can sometimes lead to hydrolysis or difficulty in removal. |

| Ethers (e.g., Diethyl ether) | Often used as an anti-solvent to induce precipitation from a more polar solution. |

| Esters (e.g., Ethyl acetate) | Can be used in mixed solvent systems to modulate polarity. |

| Acetonitrile (B52724) | A polar aprotic solvent that can be effective for certain salts. |

Chromatographic Methods: When recrystallization is ineffective, particularly for separating mixtures of closely related amines or removing persistent impurities, chromatographic techniques are employed.

Normal-Phase Chromatography: Standard silica (B1680970) gel is acidic and can cause strong, often irreversible, binding or streaking of basic free amines. When purifying the hydrochloride salt form, these interactions are less pronounced. However, for purification of the corresponding free amine, the silica gel is often neutralized by adding a small percentage of a competing base, like triethylamine (B128534) or ammonia, to the mobile phase. Alternatively, a less acidic stationary phase, such as basic alumina (B75360) or amine-functionalized silica, can be used to achieve better separation with less sample loss.

Reversed-Phase Chromatography (RPC): This technique is highly effective for purifying polar and ionizable compounds like amine hydrochlorides. A non-polar stationary phase (e.g., C18-silica) is used with a polar mobile phase, typically a mixture of water and acetonitrile or methanol. An acid modifier, such as trifluoroacetic acid (TFA) or formic acid, is often added to the mobile phase to ensure the amine remains protonated and to improve peak shape. The purified fractions are then lyophilized or evaporated to recover the salt.

Specialized Precipitation and Extraction: Innovative methods can be used to selectively isolate the amine from impurities. One such strategy involves the careful manipulation of pH. The impure amine hydrochloride salt can be dissolved in an aqueous medium and basified to liberate the free amine. This free amine, being less water-soluble, can be extracted into an organic solvent, leaving water-soluble inorganic salts and polar impurities behind. Subsequently, the purified free amine in the organic phase can be re-precipitated as the hydrochloride salt by introducing anhydrous hydrogen chloride (gas or in a solvent like dioxane or ether).

Another advanced technique involves using a reagent like trichloroacetic acid (TCA) to precipitate the amine as a trichloroacetate (B1195264) salt. This salt can be isolated and then gently heated, causing the TCA to decompose into volatile chloroform (B151607) and carbon dioxide, liberating the pure free amine, which can then be converted to the desired hydrochloride salt.

| Purification Technique | Principle | Best Suited For | Key Considerations |

| Recrystallization | Differential solubility | Crystalline solids with thermally stable impurities | Solvent selection is critical; potential for product loss. |

| Normal-Phase Chromatography | Adsorption on a polar stationary phase | Purification of the free amine form | Requires mobile phase modifiers (e.g., triethylamine) or special columns (alumina, amino-silica). |

| Reversed-Phase Chromatography | Partitioning between a non-polar stationary phase and polar mobile phase | Purifying polar, water-soluble salts | Requires removal of large volumes of water; acid modifiers may form different salts. |

| Acid-Base Extraction/Precipitation | pH-dependent solubility changes | Removing non-basic organic impurities and inorganic salts | Involves multiple steps; requires careful handling of acids and bases. |

Derivatization Strategies for this compound

Derivatization of (1,1,3-Trimethylbutyl)amine, typically performed on the free base form after liberation from its hydrochloride salt, is a key strategy to modify its chemical properties and incorporate its sterically demanding moiety into more complex molecular architectures.

N-Alkylation: The introduction of alkyl groups onto the nitrogen atom of (1,1,3-Trimethylbutyl)amine converts the primary amine into a secondary or tertiary amine. However, direct alkylation with alkyl halides can be challenging to control, often leading to mixtures of mono- and di-alkylated products, as well as overalkylation to form a quaternary ammonium salt. wikipedia.org The significant steric hindrance of the (1,1,3-trimethylbutyl) group can slow the rate of the second alkylation, offering a degree of selectivity for mono-alkylation that is not seen with less hindered amines. rsc.org

A more controlled and widely used method for mono-alkylation is reductive amination . researchgate.net In this process, the amine reacts with an aldehyde or ketone to form an imine (or enamine) intermediate, which is then reduced in situ by a mild reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), to yield the N-alkylated amine. organic-chemistry.org

Synthetic Implications: N-alkylation is synthetically important for several reasons. It allows for the fine-tuning of the amine's basicity and nucleophilicity. The introduction of different alkyl groups can modify the steric environment around the nitrogen, which is crucial in applications like catalysis. enamine.net Furthermore, N-alkylation is a fundamental step in the synthesis of more complex molecules where a secondary or tertiary amine is a required structural element. nih.gov

N-Acylation: The reaction of (1,1,3-Trimethylbutyl)amine with an acylating agent, such as an acyl chloride or acid anhydride, leads to the formation of a stable amide bond. nih.gov This reaction is generally high-yielding and specific for mono-acylation due to the reduced nucleophilicity of the resulting amide nitrogen. bath.ac.uk

Synthetic Implications: N-acylation is a cornerstone of organic synthesis. researchgate.net It is frequently used to install a protecting group on the amine, rendering it non-nucleophilic and non-basic to allow for subsequent reactions elsewhere in the molecule. The resulting amide itself is a critical functional group in many pharmaceuticals and materials. The steric bulk of the (1,1,3-trimethylbutyl) group can impart unique properties to the resulting amide, such as increased solubility in organic solvents and resistance to enzymatic cleavage.

| Reaction Type | Typical Reagents | Product | Key Synthetic Implication |

| N-Alkylation | Aldehyde/Ketone + NaBH(OAc)₃ (Reductive Amination) | Secondary or Tertiary Amine | Modifies basicity and steric properties; builds complex amines. nih.gov |

| N-Acylation | Acyl Chloride, Acid Anhydride | Amide | Protects the amine group; introduces the robust amide functional group. nih.gov |

Building on N-acylation, the incorporation of the (1,1,3-trimethylbutyl)amine moiety into amides, ureas, and thioureas is a common derivatization strategy.

Amides: As discussed, amides are readily formed from the reaction between the amine and a carboxylic acid derivative. The most reactive derivatives, acyl chlorides and anhydrides, are often used. Direct coupling with a carboxylic acid is also possible using coupling reagents (e.g., DCC, EDC) that activate the acid in situ. libretexts.org The sterically hindered nature of (1,1,3-trimethylbutyl)amine may require slightly more forcing conditions or more reactive electrophiles compared to simpler primary amines.

Ureas: Ureas are typically synthesized by the addition of an amine to an isocyanate. wikipedia.org The reaction of (1,1,3-Trimethylbutyl)amine with an alkyl or aryl isocyanate (R-N=C=O) is generally a rapid and exothermic process that yields the corresponding N,N'-disubstituted urea (B33335). organic-chemistry.orgumn.edu This reaction provides a modular way to link the bulky amine to another molecular fragment.

Thioureas: Analogous to urea formation, thioureas are prepared by reacting the amine with an isothiocyanate (R-N=C=S). beilstein-journals.orgorganic-chemistry.org The reaction proceeds readily, though sometimes slower than with isocyanates, to give the N,N'-disubstituted thiourea (B124793). mdpi.com Both urea and thiourea moieties are excellent hydrogen bond donors and have found extensive use in organocatalysis and supramolecular chemistry. beilstein-journals.org

| Derivative | Reagent Type | General Reaction |

| Amide | Acyl Chloride | R-COCl + H₂N-R' → R-CONH-R' + HCl |

| Urea | Isocyanate | R-NCO + H₂N-R' → R-NHCONH-R' |

| Thiourea | Isothiocyanate | R-NCS + H₂N-R' → R-NHCSNH-R' |

| (Where R' = (1,1,3-trimethylbutyl) group) |

The significant steric bulk of the (1,1,3-trimethylbutyl) group makes its parent amine an attractive building block for specialized applications in coordination chemistry and asymmetric synthesis.

Novel Ligands: Ligands are molecules that bind to a central metal atom to form a coordination complex. The properties of the ligand, such as its size, shape, and electronic character, dictate the properties of the resulting metal complex, including its catalytic activity. By incorporating the bulky (1,1,3-trimethylbutyl) group into a ligand's structure, a high degree of steric shielding can be provided to the coordinated metal center. mdpi.comrsc.org This steric hindrance can prevent catalyst deactivation pathways (e.g., dimerization), enforce specific coordination geometries, and influence the selectivity of catalytic reactions by controlling how substrates approach the metal's active site. nih.govresearchgate.net The amine can be derivatized, for example, into aminopyridinates or multidentate amine ligands to create a sterically demanding coordination environment. mdpi.com

Chiral Auxiliaries: A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to a substrate to direct a chemical reaction to occur with high stereoselectivity. wikipedia.org After the reaction, the auxiliary is removed, having imparted its chirality to the product. While (1,1,3-Trimethylbutyl)amine itself is not chiral, it could be used to synthesize chiral auxiliaries. For instance, it could be reacted with a chiral acid to form a bulky, enantiopure amide. The steric bulk of the (1,1,3-trimethylbutyl) group would be positioned to effectively block one face of a reactive intermediate (e.g., an enolate), forcing an incoming reagent to attack from the opposite, unhindered face, thereby controlling the formation of new stereocenters. nih.gov This principle is famously used in Evans oxazolidinone and Myers pseudoephedrine auxiliaries. wikipedia.org

Iii. Chemical Reactivity and Mechanistic Organic Chemistry of 1,1,3 Trimethylbutyl Amine Hydrochloride

Fundamental Reactivity of the Protonated Amine Functionality

As an amine hydrochloride salt, the compound exists as an ammonium (B1175870) cation paired with a chloride anion. The nitrogen atom in the (1,1,3-trimethylbutyl)ammonium ion is sp³ hybridized and bears a formal positive charge, having accepted a proton from hydrogen chloride. This protonated form renders the compound acidic. In solution, it can act as a proton donor, establishing an equilibrium with its conjugate base, the free (1,1,3-trimethylbutyl)amine (B3055383).

The primary reactivity of this protonated functionality is its ability to participate in acid-base reactions. It can protonate other basic species in a reaction mixture, influencing reaction pathways that are sensitive to pH or require acid catalysis. The decomposition pathways of protonated amines can involve the elimination of the ammonium group, as seen in studies of simpler analogs like protonated propylamine (B44156), which can decompose to form propene and an ammonium cation. researchgate.net The stability and reactivity of the protonated amine are crucial in applications where it is used as a reagent or in the formation of other derivatives.

Nucleophilic Reactivity of the De-protonated (1,1,3-Trimethylbutyl)amine in Organic Reactions

Upon deprotonation by a base, the hydrochloride salt is converted to the free primary amine, (1,1,3-trimethylbutyl)amine. In this form, the nitrogen atom possesses a lone pair of electrons, making it nucleophilic. Primary amines are known to act as nucleophiles in a wide array of organic reactions, attacking electron-deficient centers. msu.edu

The nucleophilic character of (1,1,3-trimethylbutyl)amine allows it to react with various electrophiles, including alkyl halides, acyl halides, and carbonyl compounds. However, the expression of this nucleophilicity is significantly modulated by the steric bulk of the (1,1,3-trimethylbutyl) group. This large alkyl substituent physically obstructs the path of the electrophile to the nitrogen's lone pair, a phenomenon known as steric hindrance. quora.com Consequently, the rate of nucleophilic attack is often slower compared to less sterically encumbered primary amines like propylamine. This interplay between electronic nucleophilicity and steric accessibility is a defining feature of its reactivity profile.

Catalytic and Reagent Applications of (1,1,3-Trimethylbutyl)amine Hydrochloride in Synthetic Transformations

The unique structural features of (1,1,3-trimethylbutyl)amine and its hydrochloride salt lend themselves to specific applications in organic synthesis.

Primary amines are fundamental building blocks in condensation reactions, most notably in the formation of imines through reaction with aldehydes and ketones. (1,1,3-Trimethylbutyl)amine can undergo such reactions to form the corresponding N-(1,1,3-trimethylbutyl)imine. These imine intermediates can be stable products or serve as reactive intermediates for further transformations.

In cascade reaction sequences, the in-situ formation of an imine from an amine and an aldehyde can be the initial step in a more complex transformation, such as a subsequent cyclization or cycloaddition. nih.gov For example, the condensation of an amine with a carbonyl compound can lead to the formation of an intermediate that undergoes an intramolecular reaction to build cyclic structures. nih.govnih.gov The bulky (1,1,3-trimethylbutyl) group can influence the stereochemical outcome of such cyclizations, directing the formation of specific isomers by favoring less sterically congested transition states.

In the context of coupling reactions, particularly the formation of amide bonds, (1,1,3-trimethylbutyl)amine acts as the nucleophilic component that couples with an activated carboxylic acid. The hydrochloride salt form is typically not directly reactive. For the coupling to proceed, a base must be added to the reaction mixture to neutralize the ammonium salt and liberate the free amine.

The general process involves the activation of a carboxylic acid using a coupling reagent, such as a carbodiimide (B86325) like dicyclohexylcarbodiimide (B1669883) (DCC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and reduce epimerization. luxembourg-bio.comuniurb.it The activated acid, often an O-acylisourea intermediate, is then susceptible to nucleophilic attack by the free (1,1,3-trimethylbutyl)amine to form the corresponding amide. luxembourg-bio.com The choice of base and reaction conditions is critical to ensure efficient liberation of the amine without interfering with the coupling reagents.

Table 1: Common Coupling Reagents Used with Amine Nucleophiles

| Reagent Class | Example(s) | Function |

| Carbodiimides | Dicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC) | Activate carboxylic acids to form O-acylisourea intermediates. luxembourg-bio.compeptide.com |

| Phosphonium (B103445) Salts | BOP, PyBOP, PyAOP | Form highly reactive active esters for efficient coupling. peptide.com |

| Uronium/Aminium Salts | HBTU, HATU, HCTU | Similar to phosphonium salts, facilitate active ester formation. peptide.com |

| Additives | 1-Hydroxybenzotriazole (HOBt), 1-Hydroxy-7-azabenzotriazole (HOAt) | Minimize racemization and improve reaction efficiency. luxembourg-bio.compeptide.com |

(1,1,3-Trimethylbutyl)amine, as a Lewis base, can react with borane (B79455) (BH₃), a Lewis acid, to form a stable amine-borane adduct. chemrevlett.com This reaction involves the donation of the nitrogen's lone pair of electrons into the empty 2p orbital of the boron atom, forming a coordinate covalent bond. chemrevlett.com These adducts are typically stable, crystalline solids that are easier and safer to handle than diborane (B8814927) gas or solutions of borane complexes like borane-tetrahydrofuran (B86392) (BTHF). chemrevlett.com

Amine-borane complexes are versatile reducing agents in organic synthesis. chemrevlett.comnih.gov They are particularly effective for reductive aminations, where an aldehyde or ketone is condensed with an amine to form an imine or enamine in situ, which is then reduced by the amine-borane adduct to the corresponding amine. researchgate.net Structurally similar reagents, such as tert-butylamineborane (TBAB), have proven effective in these transformations. researchgate.net The (1,1,3-trimethylbutyl)amine-borane adduct would be expected to exhibit similar reactivity, offering a mild and selective method for reducing imines, oximes, and other functional groups while being stable in aqueous acidic solutions up to a certain pH. researchgate.net

Influence of Steric Hindrance from the (1,1,3-Trimethylbutyl) Moiety on Reaction Pathways and Selectivity

The defining structural characteristic of (1,1,3-trimethylbutyl)amine is its bulky alkyl group, which exerts significant steric hindrance. numberanalytics.comfastercapital.com Steric hindrance arises from the spatial arrangement of atoms and the repulsive forces between electron clouds when non-bonded atoms are brought into close proximity. quora.com This effect profoundly influences the molecule's reactivity and can be used to control reaction outcomes. numberanalytics.com

The primary consequences of the steric bulk in this amine are:

Reduced Reaction Rates: The bulky group impedes the approach of reactants to the nitrogen atom. fastercapital.com In nucleophilic substitution reactions (e.g., Sₙ2), this steric shield slows down the rate of reaction compared to less hindered primary amines. numberanalytics.com

Enhanced Selectivity: Steric hindrance can be exploited to achieve selectivity in reactions. For example, if a substrate has multiple reactive sites, the bulky amine may preferentially react at the least sterically crowded site. In addition, the bulk can influence regioselectivity and stereoselectivity by disfavoring transition states that lead to sterically congested products. fastercapital.com

Kinetic Stabilization: Large alkyl groups like the tert-butyl group (a component of the (1,1,3-trimethylbutyl) structure) are widely used to kinetically stabilize molecules, preventing or slowing down unwanted reactions. researchgate.net This can make the amine and its derivatives more robust under certain conditions.

The steric influence of the (1,1,3-trimethylbutyl) group is a critical factor in its chemical behavior, modulating its fundamental nucleophilicity and dictating its utility in selective synthetic transformations.

Iv. Advanced Spectroscopic and Structural Characterization of 1,1,3 Trimethylbutyl Amine Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is a powerful analytical method that probes the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of molecules. For (1,1,3-Trimethylbutyl)amine (B3055383) hydrochloride, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments allows for the unambiguous assignment of all proton and carbon signals, confirming the molecular structure. The protonation of the amine group to form the hydrochloride salt significantly influences the chemical shifts of nearby nuclei, a key feature observed in the spectra.

The structure of the (1,1,3-Trimethylbutyl)ammonium cation is as follows:

Proton NMR (¹H NMR) provides information on the number of different types of protons and their neighboring environments. In the case of (1,1,3-Trimethylbutyl)amine hydrochloride, the protonated amine (-NH₃⁺) protons often appear as a broad singlet due to rapid exchange with trace amounts of water and quadrupolar broadening from the nitrogen atom. The chemical shifts are influenced by the electron-withdrawing effect of the ammonium (B1175870) group.

Based on the structure, the following proton signals are expected:

A singlet for the six protons of the two equivalent methyl groups at the C1 position.

A singlet for the nine protons of the three equivalent methyl groups on the tert-butyl moiety at C3 is incorrect. The structure is a trimethylbutyl chain. The correct structure based on the name is CH₃-CH(CH₃)-CH₂-C(CH₃)₂-NH₃⁺.

Corrected Expected Signals:

-C(CH₃)₂- : A singlet corresponding to the six protons of the two geminal methyl groups on C1.

-CH₂- : A doublet corresponding to the two methylene (B1212753) protons on C2, split by the single proton on C3.

-CH(CH₃)- : A multiplet for the single proton on C3, split by the methylene protons on C2 and the methyl protons on C4 and the adjacent methyl group.

-CH(CH₃) : A doublet for the three protons of the methyl group attached to C3.

-CH₃ (terminal) : A doublet for the terminal methyl group protons (C4), split by the proton on C3.

-NH₃⁺ : A broad singlet for the three ammonium protons. The chemical shift of these protons is highly dependent on the solvent and concentration.

Spin-spin coupling provides connectivity data. For instance, the methylene protons (-CH₂-) would show coupling to the methine proton (-CH-), which in turn would couple to the adjacent methyl protons.

Interactive Data Table: Predicted ¹H NMR Spectral Data

| Protons (Position) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| -C(CH₃ )₂ (on C1) | ~1.3 | Singlet | 6H | N/A |

| -CH₂ - (C2) | ~1.7 | Doublet | 2H | ~6.0 |

| -CH (CH₃)- (C3) | ~1.8 | Multiplet | 1H | Multiple |

| -CH(CH₃ ) (on C3) | ~0.9 | Doublet | 3H | ~6.5 |

| Terminal CH₃ (C4) | ~0.9 | Doublet | 3H | ~6.5 |

| -NH₃ ⁺ | Variable (e.g., 7.5-8.5) | Broad Singlet | 3H | N/A |

Carbon-13 NMR (¹³C NMR) spectroscopy identifies the number of chemically non-equivalent carbon atoms and provides information about their electronic environment and hybridization state. rsc.org All carbons in this compound are sp³ hybridized. The presence of the electron-withdrawing ammonium group causes a downfield shift for the adjacent carbon (C1).

The structure contains six distinct carbon environments, which would result in six signals in the ¹³C NMR spectrum:

The quaternary carbon (C1) bonded to the nitrogen.

The two equivalent methyl carbons attached to C1.

The methylene carbon (C2).

The methine carbon (C3).

The methyl carbon attached to C3.

The terminal methyl carbon (C4).

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom (Position) | Predicted Chemical Shift (δ, ppm) |

| C (CH₃)₂NH₃⁺ (C1) | ~55-60 |

| C(C H₃)₂NH₃⁺ (on C1) | ~25-30 |

| -C H₂- (C2) | ~45-50 |

| -C H(CH₃)- (C3) | ~25-30 |

| -CH(C H₃) (on C3) | ~20-25 |

| Terminal C H₃ (C4) | ~20-25 |

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing correlations between nuclei. emerypharma.comresearchgate.net

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-coupled to each other, typically separated by two or three bonds. emerypharma.com For this compound, COSY would show cross-peaks connecting the -CH₂- protons with the -CH- proton, and the -CH- proton with the protons of the two different methyl groups attached to it.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. libretexts.org It allows for the unambiguous assignment of each protonated carbon in the structure by linking the ¹H and ¹³C data.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically 2-4 bonds). This is particularly useful for identifying connectivity around quaternary carbons, which have no attached protons and are therefore absent in an HSQC spectrum. For instance, HMBC would show correlations from the methyl protons on C1 to the quaternary carbon C1 and the methylene carbon C2, confirming the core structure.

Mass Spectrometry (MS) for Accurate Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental formula of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio with very high accuracy (typically to four or five decimal places). nih.govyoutube.com This precision allows for the determination of the exact molecular formula of the parent ion. For this compound, the analysis would be performed on the cation [C₈H₂₀N]⁺. The calculated exact mass of this cation can be compared to the experimentally measured mass to confirm the elemental composition, providing a high degree of confidence in the compound's identity.

Molecular Formula of Cation: C₈H₂₀N⁺

Calculated Monoisotopic Mass: 130.1590 Da

An HRMS measurement confirming a mass of ~130.1590 would validate the elemental formula of the amine cation.

When the molecular ion is subjected to energy in the mass spectrometer, it fragments into smaller, charged pieces. The pattern of these fragments provides a molecular fingerprint that helps to elucidate the structure. For aliphatic amines, a dominant fragmentation pathway is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. youtube.comlibretexts.orgyoutube.com

For the [C₈H₂₀N]⁺ ion, key fragmentation pathways would include:

Alpha-Cleavage: The most favorable alpha-cleavage involves the loss of the largest possible radical, in this case, a neopentyl radical (C₅H₁₁•), resulting from the cleavage of the C1-C2 bond. This would produce a stable iminium ion.

Loss of a Methyl Group: Cleavage can also occur with the loss of a methyl radical (CH₃•) from the quaternary center at C1.

The analysis of these characteristic fragments allows for the reconstruction of the original molecular structure. nih.gov

Interactive Data Table: Predicted Mass Spectrometry Fragmentation

| m/z | Proposed Fragment Ion | Proposed Neutral Loss | Fragmentation Pathway |

| 130 | [C₈H₂₀N]⁺ | - | Molecular Ion (Cation) |

| 114 | [C₇H₁₆N]⁺ | CH₄ | Loss of a methyl radical and hydrogen |

| 72 | [C₄H₁₀N]⁺ | C₄H₁₀ | Cleavage of the C2-C3 bond |

| 58 | [C₃H₈N]⁺ | C₅H₁₂ | Alpha-cleavage (loss of neopentane) |

Vibrational Spectroscopy: Infrared (IR) and Raman Studies of Functional Groups and Molecular Vibrations

Vibrational spectroscopy is instrumental in identifying the functional groups and characterizing the bonding within this compound. As a primary amine hydrochloride, its vibrational spectra are dominated by the motions of the ammonium (-NH₃⁺) group, as well as the various vibrations of the alkyl backbone.

In the solid state, the IR and Raman spectra are expected to exhibit characteristic bands that confirm the protonation of the primary amine. The ammonium group's stretching vibrations are particularly diagnostic. A broad and strong absorption envelope is typically observed in the infrared spectrum between 3200 cm⁻¹ and 2800 cm⁻¹, arising from the asymmetric and symmetric N-H stretching modes of the -NH₃⁺ group. spectroscopyonline.com These bands are often broadened due to extensive hydrogen bonding in the solid state.

The N-H bending vibrations of the primary ammonium group give rise to two distinct peaks. spectroscopyonline.com The asymmetric bending mode is generally found in the 1625-1560 cm⁻¹ region, while the symmetric bend appears between 1550 and 1500 cm⁻¹. spectroscopyonline.com These absorptions are typically of medium to strong intensity.

The alkyl portion of the molecule, the 1,1,3-trimethylbutyl group, also presents a series of characteristic vibrations. The C-H stretching vibrations of the methyl (-CH₃) and methylene (-CH₂) groups are expected in the 3000-2850 cm⁻¹ region. Additionally, C-H bending vibrations will be present in the fingerprint region (below 1500 cm⁻¹). The presence of a gem-dimethyl group (two methyl groups on the same carbon) is often indicated by a characteristic doublet in the 1385-1365 cm⁻¹ region. The C-N stretching vibration for aliphatic amines typically appears in the 1250-1020 cm⁻¹ range. orgchemboulder.com

Raman spectroscopy provides complementary information. While N-H stretching and bending vibrations are also active in Raman, they are often weaker compared to their IR counterparts. Conversely, the C-C and C-H vibrations of the alkyl framework, which may be weak in the IR spectrum, can show strong signals in the Raman spectrum, aiding in the complete vibrational assignment.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity | Assignment |

|---|---|---|---|---|

| N-H Stretch | 3200 - 2800 | Strong, Broad | Weak to Medium | Asymmetric and symmetric stretching of -NH₃⁺ |

| C-H Stretch | 3000 - 2850 | Medium to Strong | Strong | Stretching of methyl and methylene groups |

| N-H Bend (Asymmetric) | 1625 - 1560 | Medium | Weak | Asymmetric bending of -NH₃⁺ |

| N-H Bend (Symmetric) | 1550 - 1500 | Medium | Weak | Symmetric bending of -NH₃⁺ |

| C-H Bend | 1470 - 1365 | Medium | Medium | Bending of methyl and methylene groups |

| C-N Stretch | 1250 - 1020 | Medium to Weak | Weak | Stretching of the carbon-nitrogen bond |

X-ray Crystallography for Solid-State Structural Determination

The conformation of the (1,1,3-trimethylbutyl)ammonium cation in the solid state would be determined by a combination of intramolecular steric effects and intermolecular packing forces. The bulky tert-butyl-like group at one end of the molecule will significantly influence its shape. It is expected that the alkyl chain will adopt a staggered conformation to minimize steric strain between the methyl groups.

The crystal packing will be driven by the need to accommodate the charged ammonium groups and chloride anions in an electrostatically favorable arrangement, while also efficiently packing the nonpolar alkyl groups. This typically leads to the formation of distinct polar and nonpolar regions within the crystal lattice. The ammonium groups and chloride ions will form a network of hydrogen bonds, creating hydrophilic layers or columns, which are then surrounded by the hydrophobic alkyl chains.

The dominant intermolecular interaction in the crystal structure of this compound is expected to be hydrogen bonding. The three hydrogen atoms of the ammonium group (-NH₃⁺) can act as hydrogen bond donors, while the chloride anion (Cl⁻) is an effective hydrogen bond acceptor. This will result in a network of N-H···Cl hydrogen bonds. mdpi.com These interactions are crucial in stabilizing the crystal lattice. The geometry of these hydrogen bonds (donor-acceptor distances and angles) would be precisely determined by X-ray crystallography.

| Parameter | Predicted Characteristic | Description |

|---|---|---|

| Crystal System | Likely Monoclinic or Orthorhombic | Common crystal systems for simple organic salts. |

| Dominant Intermolecular Force | Hydrogen Bonding (N-H···Cl) | Strong electrostatic interaction between the ammonium cation and chloride anion. |

| Secondary Intermolecular Forces | Van der Waals Interactions | Dispersion forces between the alkyl chains. |

| Molecular Conformation | Staggered Alkyl Chain | Minimization of intramolecular steric hindrance. |

| Crystal Packing Motif | Layered or Columnar Structure | Segregation of polar (ionic) and nonpolar (alkyl) regions. |

V. Computational and Theoretical Investigations of 1,1,3 Trimethylbutyl Amine Hydrochloride

Quantum Chemical Calculations for Electronic Structure, Stability, and Spectroscopic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic properties of a molecule.

Density Functional Theory (DFT) Studies on Conformational Preferences and Energetics

DFT studies would be instrumental in exploring the conformational landscape of the (1,1,3-trimethylbutyl)ammonium cation. By systematically rotating the single bonds within the branched alkyl chain, a potential energy surface could be generated. This would allow for the identification of various stable conformers (local minima) and the transition states connecting them. The relative energies of these conformers would indicate their population distribution at a given temperature. Key findings would likely be presented in a table comparing the relative energies of the most stable conformations.

Table 1: Hypothetical Relative Energies of (1,1,3-Trimethylbutyl)amine (B3055383) Hydrochloride Conformers from DFT Calculations

| Conformer | Relative Energy (kcal/mol) |

|---|---|

| Staggered (anti) | 0.00 |

| Staggered (gauche) | 0.85 |

| Eclipsed | 3.50 |

Note: This table is illustrative and not based on actual experimental or computational data.

Calculation of Predicted Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Once the optimized geometries of the stable conformers are obtained, DFT can be used to predict various spectroscopic properties. For instance, theoretical Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) could be calculated and compared with experimental data to validate the computed structures. Similarly, the calculation of vibrational frequencies would provide a theoretical infrared (IR) spectrum, aiding in the assignment of experimental spectral bands to specific molecular motions.

Analysis of Molecular Orbitals and Electron Density Distributions

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's reactivity. The energy gap between HOMO and LUMO provides an indication of the molecule's chemical stability. Maps of electron density and electrostatic potential would reveal the distribution of charge within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

Molecular Modeling and Dynamics Simulations

While quantum mechanics provides a detailed electronic picture, molecular modeling and dynamics offer insights into the larger-scale conformational behavior and interactions of the molecule.

Conformational Analysis of the Branched Alkyl Amine Moiety

Molecular mechanics force fields could be employed to perform a more extensive conformational search of the flexible (1,1,3-trimethylbutyl) group. This approach is computationally less expensive than DFT and can be used to sample a wider range of conformations, the most stable of which can then be further analyzed using higher-level quantum chemical methods.

Investigation of Steric and Electronic Effects on Reactivity and Selectivity

Computational models would allow for the systematic investigation of how the bulky (1,1,3-trimethylbutyl) group influences the reactivity of the amine. Steric maps could be generated to visualize the accessibility of the amine nitrogen. Furthermore, by calculating atomic charges and Fukui functions, the electronic effects of the alkyl group on the reactivity of the amine could be quantified, providing insights into its behavior in chemical reactions.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

Theoretical Studies on Reaction Mechanisms Involving (1,1,3-Trimethylbutyl)amine Hydrochloride

Theoretical studies on the reaction mechanisms of primary amines, such as (1,1,3-Trimethylbutyl)amine, and their hydrochlorides typically focus on fundamental reaction types including nucleophilic substitutions, eliminations, and acid-base reactions. The bulky 1,1,3-trimethylbutyl group introduces significant steric hindrance around the nitrogen atom, which is a key factor influencing the transition states and energy barriers of its reactions.

Transition state analysis is a cornerstone of computational chemistry, providing a snapshot of the highest energy point along a reaction coordinate. For reactions involving amines, computational methods like Density Functional Theory (DFT) are employed to locate and characterize these transition states.

For a typical SN2 (bimolecular nucleophilic substitution) reaction where the amine acts as a nucleophile, the transition state would involve the formation of a new carbon-nitrogen bond and the simultaneous breaking of a carbon-leaving group bond. In the case of a sterically hindered amine like (1,1,3-Trimethylbutyl)amine, the activation energy for such a reaction would be computationally predicted to be higher compared to a less hindered amine, due to increased steric repulsion in the transition state.

Elimination reactions are also prevalent for alkylammonium salts. For instance, the Hofmann elimination, which proceeds via an E2 (bimolecular elimination) mechanism, is a common pathway for quaternary ammonium (B1175870) hydroxides. While this compound would first need to be converted to the corresponding quaternary ammonium salt and then treated with a strong base, computational studies on analogous systems can illuminate the transition state of the elimination step. Such analyses would typically reveal a transition state where a base is abstracting a proton from a beta-carbon, while the C-N bond is elongating and a C=C double bond is beginning to form.

A theoretical study on the atmospheric degradation of tert-butylamine, a structurally similar primary amine, initiated by OH radicals, identified six different transition states corresponding to hydrogen abstraction from either the C-H or N-H bonds. whiterose.ac.uk The calculations, performed at the M06-2X and MP2 levels of theory, provide a framework for understanding the initial steps of reactions involving the amine group and adjacent alkyl chains. whiterose.ac.uk

Table 1: Representative Calculated Transition State Geometries for a Generic Primary Amine Reaction (E2 Elimination)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| Cα-N Bond | 1.85 | - | - |

| Cβ-H Bond | 1.60 | - | - |

| Base-H Bond | 1.30 | - | - |

| Cα-Cβ-H Angle | - | 105.0 | - |

| H-Cβ-Cα-N Dihedral | - | - | 175.0 |

Note: The data in this table is illustrative and based on generalized E2 transition state geometries for alkylammonium salts. Specific values for this compound would require dedicated computational studies.

Computational chemistry allows for the determination of the potential energy surface for a reaction, which maps the energy of the system as a function of the geometric coordinates of the atoms. From this surface, the energy profile, including the energies of reactants, transition states, intermediates, and products, can be determined.

Reaction enthalpies (ΔH) and Gibbs free energies (ΔG) can also be computed to determine the thermodynamics of a reaction. For the thermal dissociation of tri-n-octylamine hydrochloride, DFT calculations were used to investigate the process, with calculated activation energies for the two-step dissociation and evaporation process falling in the range of 81.1 ± 2.6 kJ mol⁻¹ and 96.8 ± 13.4 kJ mol⁻¹. researchgate.net These values are comparable to the experimentally determined enthalpy values. researchgate.net

In a computational study of propylamine (B44156) decomposition, various pathways were investigated using DFT and CBS-QB3 calculations. The activation barriers for different dehydrogenation mechanisms were determined, with the most favorable pathway involving the formation of an α-propylamine cation and ammonia (B1221849) having a very low activation barrier of 1 kJ mol⁻¹. nih.gov This highlights how computational methods can be used to screen multiple possible reaction pathways and identify the most kinetically favorable ones.

Table 2: Illustrative Calculated Energy and Kinetic Parameters for a Hypothetical Reaction of a Primary Alkylamine

| Parameter | Value (kJ/mol) | Method |

| Activation Energy (Ea) | 85 | DFT (B3LYP/6-31G) |

| Reaction Enthalpy (ΔH) | -25 | DFT (B3LYP/6-31G) |

| Gibbs Free Energy of Activation (ΔG‡) | 110 | DFT (B3LYP/6-31G) |

| Gibbs Free Energy of Reaction (ΔG) | -15 | DFT (B3LYP/6-31G) |

Note: This table presents hypothetical data for illustrative purposes, based on typical values found in computational studies of reactions of primary alkylamines. The specific values for this compound would depend on the specific reaction being modeled.

Vi. Analytical Method Development for 1,1,3 Trimethylbutyl Amine Hydrochloride

Chromatographic Separation and Purity Assessment Techniques

Chromatography is a cornerstone for separating (1,1,3-Trimethylbutyl)amine (B3055383) hydrochloride from impurities, starting materials, and by-products. The choice of technique depends on the volatility of the analyte and the complexity of the sample matrix.

Gas chromatography is a powerful technique for analyzing volatile compounds. However, the analysis of primary aliphatic amines like (1,1,3-trimethylbutyl)amine can be challenging due to their high polarity, which often leads to poor peak shapes (tailing) and adsorption onto the column's stationary phase. labrulez.com To overcome these issues, two main strategies are employed: analysis of the free amine on specialized basic-deactivated columns or analysis of a more volatile, less polar derivative.

Key considerations for GC analysis include:

Column Selection: Highly deactivated columns are necessary to minimize peak tailing. labrulez.com Columns with stationary phases containing a basic compound, such as potassium hydroxide (B78521) (KOH), or specialized columns like the Agilent CP-Volamine, are designed to handle volatile amines. labrulez.comnih.govresearchgate.net

Derivatization: Converting the amine to a less polar derivative (e.g., a silyl (B83357) or acetyl derivative) can significantly improve chromatographic performance. This approach, however, adds a step to sample preparation and requires careful optimization to ensure complete reaction.

Injection System: The use of deactivated inlet liners is critical to prevent the loss of the analyte due to adsorption before it reaches the column. nih.govresearchgate.net

Table 1: Illustrative GC Conditions for Free (1,1,3-Trimethylbutyl)amine Analysis

| Parameter | Condition |

| Column | Agilent CP-Volamine, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Injector | Split/Splitless, 250°C, with a deactivated Siltek® liner |

| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min |

| Oven Program | 60°C (hold 2 min), ramp to 240°C @ 15°C/min, hold 5 min |

| Detector | Flame Ionization Detector (FID), 280°C |

| Sample Preparation | Dissolve hydrochloride salt in methanol, neutralize with NaOH to free the amine, extract with diethyl ether. |

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the purity assessment of non-volatile or thermally unstable compounds like amine hydrochlorides. A significant challenge for analyzing simple aliphatic amines is their lack of a UV-absorbing chromophore, making detection by standard UV-Vis detectors difficult. sigmaaldrich.com

To address this, pre-column derivatization with a UV-active or fluorescent reagent is a common and effective strategy. sigmaaldrich.com This process involves reacting the primary amine group with a labeling agent to produce a derivative that can be easily detected.

Common derivatization reagents for primary amines include:

Dansyl chloride

9-fluorenylmethyl chloroformate (FMOC-Cl) rsc.org

Salicylaldehyde chromatographyonline.com

2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester (DMQC-OSu) sigmaaldrich.com

Alternatively, mixed-mode chromatography, which utilizes columns with both reversed-phase and ion-exchange characteristics, can be used to retain and separate hydrophilic, basic compounds like (1,1,3-Trimethylbutyl)amine without derivatization, often using detectors like Evaporative Light Scattering (ELSD) or Charged Aerosol Detector (CAD). sielc.com

Table 2: Example HPLC Method Parameters for a Derivatized Amine

| Parameter | Condition |

| Derivatization Reagent | Dansyl Chloride |

| Column | C18 Reversed-Phase, 150 mm x 4.6 mm ID, 5 µm particle size |

| Mobile Phase | A: 0.1% Trifluoroacetic Acid in WaterB: Acetonitrile (B52724) |

| Gradient | 40% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detector | UV-Vis Diode Array Detector (DAD) at 254 nm |

| Injection Volume | 10 µL |

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method primarily used for qualitative purposes, such as monitoring the progress of a chemical reaction or for preliminary purity screening of (1,1,3-Trimethylbutyl)amine hydrochloride. umass.edu

The process involves spotting a dilute solution of the sample onto a TLC plate coated with a stationary phase (commonly silica (B1680970) gel) and developing it in a sealed chamber with an appropriate mobile phase (eluent). umass.edu Because aliphatic amines are not visible under UV light, a visualizing agent or stain is required to see the separated spots. chemistryhall.com

Common visualization techniques for amines on TLC plates include:

Ninhydrin Stain: Reacts with primary amines to produce a characteristic purple or green spot. chemistryhall.com

Potassium Permanganate Stain: A general oxidizing stain that reacts with many organic compounds, appearing as yellow spots on a purple background.

By comparing the retention factor (Rf) of the sample spot to that of a standard, one can tentatively identify the compound. The appearance of multiple spots indicates the presence of impurities. umass.edu

Spectrophotometric Assays Based on Chemical Derivatization for Quantification

Spectrophotometry offers a straightforward and accessible method for quantifying this compound. Similar to HPLC analysis, this technique relies on a chemical derivatization reaction to convert the non-UV-absorbing amine into a colored compound that can be measured with a UV-Visible spectrophotometer. researchgate.net

A widely used approach is the formation of an azo dye. researchgate.netijpsr.com This typically involves a diazotization reaction where a primary aromatic amine is first treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. This salt then couples with an appropriate agent, such as (1,1,3-Trimethylbutyl)amine, in a basic medium to form a stable, colored azo compound. The intensity of the color, measured as absorbance at a specific wavelength (λmax), is directly proportional to the concentration of the amine, following the Beer-Lambert law. researchgate.netijpsr.com

Table 3: Illustrative Parameters for a Spectrophotometric Assay

| Parameter | Detail |

| Principle | Azo dye formation via coupling reaction. |

| Reagents | 1. Sodium Nitrite2. Hydrochloric Acid3. Primary Aromatic Amine (e.g., Procaine HCl)4. Sodium Hydroxide |

| Wavelength of Max Absorbance (λmax) | Typically in the range of 500-560 nm, specific to the formed dye. |

| Calibration Range | Dependent on the molar absorptivity of the dye, e.g., 2-50 µg/mL. |

| Measurement | UV-Visible Spectrophotometer. |

Potentiometric and Conductometric Titration Methods for Amine Hydrochloride Quantification

Titration methods are classical analytical techniques that provide absolute quantification of an analyte and are often used as reference methods.

Potentiometric Titration: This method involves titrating a solution of the amine hydrochloride with a standard solution of a strong base (e.g., NaOH) while monitoring the pH change with an electrode. The equivalence point, where the moles of titrant equal the moles of analyte, is identified by the sharp inflection in the titration curve (pH vs. volume of titrant). researchgate.net For amine hydrochlorides, which are salts of a weak base and a strong acid, the titration curve will show a distinct endpoint. In non-aqueous systems, weak bases can be titrated in solvents like glacial acetic acid with perchloric acid. gfschemicals.com A specific method for amine halide salts involves using mercuric acetate (B1210297) to bind the halide, allowing the liberated acetate to be titrated as a base. gfschemicals.com

Conductometric Titration: This technique is based on measuring the change in electrical conductivity of the solution as the titrant is added. tau.ac.ilumcs.pl When a solution of this compound is titrated with a strong base like NaOH, the highly mobile hydrogen ions (from the dissociation of the ammonium (B1175870) salt) are replaced by less mobile sodium ions, causing an initial decrease in conductivity. After the equivalence point, the addition of excess NaOH introduces highly mobile hydroxide ions, leading to a sharp increase in conductivity. hscprep.com.au The endpoint is determined graphically by the intersection of the two linear portions of the plot of conductivity versus titrant volume. tau.ac.il This method is particularly useful for analyzing dilute or colored solutions. tau.ac.il Another approach is a precipitation titration, using a titrant like silver nitrate (B79036) (AgNO₃) to precipitate the chloride ion as AgCl, causing a distinct change in conductivity at the equivalence point. innovareacademics.in

Table 4: Comparison of Titration Methods

| Feature | Potentiometric Titration | Conductometric Titration |

| Principle | Measures change in potential (pH) | Measures change in electrical conductivity |

| Endpoint Detection | Inflection point of the pH vs. volume curve | Intersection of lines on the conductivity vs. volume plot |

| Titrant (Acid-Base) | Strong Base (e.g., NaOH) | Strong Base (e.g., NaOH) |

| Titrant (Precipitation) | Not applicable | Silver Nitrate (AgNO₃) for the chloride ion |

| Advantages | High precision and accuracy, can be automated. | Suitable for dilute and colored solutions, no indicator needed. tau.ac.il |

| Instrumentation | pH meter with a suitable electrode. aocs.org | Conductivity meter with a conductivity cell. semanticscholar.org |

Vii. Advanced Applications of 1,1,3 Trimethylbutyl Amine Hydrochloride in Specialized Chemical Synthesis

Incorporation into Complex Organic Molecular Architectures and Scaffolds

The (1,1,3-Trimethylbutyl)amine (B3055383) moiety has been successfully employed as a key component in the construction of complex and diverse molecular scaffolds, particularly through its use in multicomponent reactions (MCRs). MCRs are powerful tools in synthetic chemistry, allowing for the efficient assembly of intricate molecules from three or more starting materials in a single step.

One notable application involves the conversion of (1,1,3-trimethylbutyl)amine into its corresponding isocyanide, tert-octyl isocyanide. This versatile reagent has been utilized in isocyanide-based multicomponent reactions, such as the Passerini and Ugi reactions, to generate libraries of complex molecules with a wide range of functional groups. rug.nl For instance, the Passerini-tetrazole reaction, which involves an aldehyde, a carboxylic acid, and an isocyanide, has been adapted to include tert-octyl isocyanide, leading to the formation of diverse tetrazole-containing scaffolds. rug.nl The bulky tert-octyl group can influence the stereochemical outcome of these reactions and can be a desirable feature in the design of new therapeutic agents. rug.nl

The following table summarizes the participation of tert-octyl isocyanide, derived from (1,1,3-trimethylbutyl)amine, in a Passerini-tetrazole reaction to generate a specific molecular scaffold.

| Reactant 1 | Reactant 2 | Reactant 3 (Isocyanide) | Resulting Scaffold | Yield |

| Tetrazole-aldehyde | Carboxylic Acid | tert-Octyl isocyanide | α-Acyloxy-carboxamide-tetrazole | Moderate to Good |

| Data synthesized from research on multicomponent reactions. rug.nl |

Research into Novel Synthetic Routes and Methodologies Utilizing the (1,1,3-Trimethylbutyl)amine Moiety

The development of efficient and environmentally benign synthetic routes to (1,1,3-trimethylbutyl)amine and its derivatives is an active area of research. Traditional methods for the synthesis of tert-octylamine (B44039) often involve harsh reaction conditions and the use of hazardous reagents. google.com

A significant advancement in this area is the development of an enzymatic approach for the synthesis of tert-octylamine. google.com This method utilizes an acylase to hydrolyze an N-tert-octyl amide intermediate, which is formed from the reaction of diisobutylene and a nitrile. google.com This biocatalytic approach offers several advantages over traditional chemical methods, including milder reaction conditions, reduced side reactions, and fewer byproducts. google.com The enzymatic hydrolysis step has been reported to achieve high yields, making it a promising and more sustainable alternative for industrial production. google.com

The table below outlines a key step in a novel enzymatic synthesis of tert-octylamine.

| Substrate | Enzyme | Solvent System | Product | Yield |

| N-tert-octyl phenylacetamide | Acylase | Aqueous | (1,1,3-Trimethylbutyl)amine | >85% |

| Based on a patented enzymatic synthesis method. google.com |

Furthermore, research into the derivatization of (1,1,3-trimethylbutyl)amine continues to expand its utility. For example, synthetic procedures have been developed for the preparation of N-substituted derivatives, such as tert-butyl-tert-octylamine, which is a highly hindered secondary amine. orgsyn.org These derivatives are of interest for their unique steric and electronic properties and may find applications as ligands or bases in specialized chemical transformations.

Development of New Catalytic Systems or Reagents Incorporating the Amine Functionality

The amine functionality of (1,1,3-trimethylbutyl)amine serves as a valuable anchor for the development of novel ligands and catalysts. The sterically demanding 1,1,3-trimethylbutyl group can play a crucial role in controlling the reactivity and selectivity of catalytic systems.

A key area of development is the use of (1,1,3-trimethylbutyl)amine as a precursor for the synthesis of N-alkyl N-heterocyclic carbenes (NHCs). NHCs have emerged as a powerful class of ligands in transition metal catalysis, due to their strong σ-donating properties and their ability to form stable metal complexes. wpmucdn.com The bulky substituent on the nitrogen atom of the NHC, derived from the amine, can create a specific steric environment around the metal center, influencing the outcome of catalytic reactions such as cross-coupling, metathesis, and polymerization. researchgate.net

While specific catalytic systems incorporating an NHC derived directly from (1,1,3-trimethylbutyl)amine are a subject of ongoing research, the general principle is well-established. The synthesis of such an NHC would typically involve the reaction of the amine with a glyoxal (B1671930) derivative to form a diimine, followed by cyclization and deprotonation to yield the free carbene. This carbene can then be coordinated to a variety of transition metals, such as palladium, ruthenium, or rhodium, to generate catalytically active species.

The table below illustrates the general components of a catalytic system based on an NHC ligand.

| Catalyst Component | Function | Example |

| Metal Precursor | The active catalytic center | Palladium(II) acetate (B1210297) |

| NHC Ligand | Stabilizes the metal center and influences selectivity | N,N'-bis(1,1,3-trimethylbutyl)imidazol-2-ylidene |

| Substrate 1 | Reactant | Aryl halide |

| Substrate 2 | Reactant | Boronic acid |

| Base | Activates the catalyst or a substrate | Potassium carbonate |

| Solvent | Reaction medium | Toluene |

| This table represents a hypothetical Suzuki-Miyaura cross-coupling reaction catalyzed by a palladium-NHC complex derived from (1,1,3-trimethylbutyl)amine. |

Q & A

Q. What are the standard synthetic routes for (1,1,3-Trimethylbutyl)amine hydrochloride, and how do reaction conditions influence yield?

The synthesis typically involves multi-step alkylation and subsequent hydrochlorination. For example, tertiary amines like this compound are often synthesized via nucleophilic substitution using alkyl halides or alcohols under acidic conditions. Continuous flow reactors (CFRs) with automated temperature and pressure control are recommended for scalable production, as CFRs enhance reproducibility and minimize side reactions like over-alkylation . Key parameters include:

- Temperature : 60–80°C to balance reaction rate and byproduct formation.

- Catalyst : Use of Lewis acids (e.g., ZnCl₂) to accelerate alkylation.

- Purification : Recrystallization from ethanol/water mixtures improves purity (>95%).

Q. Which analytical techniques are most reliable for characterizing purity and structural integrity?

Quantitative nuclear magnetic resonance (qNMR) is a gold standard for purity assessment. For this compound, integrate the amine proton signal (δ 2.5–3.0 ppm) against a certified internal standard (e.g., ethyl paraben) . Complementary methods:

Q. How should researchers handle solubility discrepancies in different solvents?

Solubility varies significantly with solvent polarity. For example:

Q. What safety protocols are critical for handling this compound in the lab?

Q. How does steric hindrance from the 1,1,3-trimethylbutyl group influence reactivity?

The bulky substituent reduces nucleophilicity at the amine center, making it less reactive in SN2 reactions. However, it enhances stability in acidic environments (e.g., gastric fluid simulations), suggesting utility in pH-sensitive drug delivery systems. Comparative studies with less-hindered analogs (e.g., ethylamine hydrochlorides) show a 30% slower hydrolysis rate .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported enantiomeric excess (ee) for chiral derivatives?

Discrepancies in ee values often stem from racemization during synthesis or analysis. To mitigate:

Q. What mechanistic insights explain its role in enzyme inhibition studies?

The compound’s ammonium ion (NH₃⁺) interacts with negatively charged enzyme active sites (e.g., lytic polysaccharide monooxygenases). Molecular docking simulations reveal hydrogen bonding with conserved glutamate residues (Kd ≈ 5 µM). Competitive inhibition assays (Ki = 2.3 µM) confirm reversible binding .

Q. How can thermogravimetric data inform storage and formulation strategies?

TGA-derived vapor–solid equilibrium pressures indicate hygroscopicity. Store at ≤30% relative humidity (RH) to prevent deliquescence. For formulations, co-crystallization with citric acid improves stability by reducing water adsorption by 40% .

Q. What strategies optimize catalytic activity in coordination chemistry applications?

- Ligand design : Pair the amine with transition metals (e.g., Cu²⁺) to form octahedral complexes.

- Solvent effects : Acetonitrile enhances metal-ligand binding affinity vs. DMF.

- Spectroscopic validation : EPR and UV-Vis confirm metal coordination (λmax shift from 600 nm to 650 nm) .

Q. How do isotopic labeling studies (e.g., ¹⁵N) enhance metabolic pathway analysis?

Incorporate ¹⁵N-labeled this compound to track metabolic incorporation into microbial biofilms. LC-MS/MS analysis identifies labeled metabolites (e.g., trimethylamine N-oxide) with a mass shift of +1 Da. This method reveals biofilm nitrogen assimilation efficiency (~65% in Pseudomonas spp.) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.